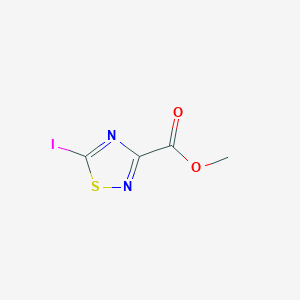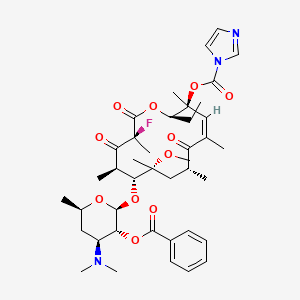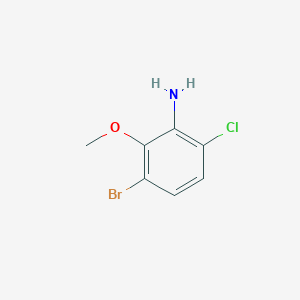
(6-Bromo-3-methylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound features a bromine atom at the 6th position, a methyl group at the 3rd position, and a hydroxymethyl group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 3-methylpyridine: : The synthesis of (6-Bromo-3-methylpyridin-2-yl)methanol often begins with the bromination of 3-methylpyridine. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to introduce the bromine atom at the 6th position.
-
Hydroxymethylation: : The next step involves the introduction of the hydroxymethyl group at the 2nd position. This can be done through a formylation reaction followed by reduction. For instance, the Vilsmeier-Haack reaction can be used to formylate the 2nd position, followed by reduction using sodium borohydride (NaBH4) to yield the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (6-Bromo-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.
-
Substitution: : The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Bromo-3-methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-methylpyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-6-methylpyridin-2-yl)methanol: This compound has a similar structure but with the bromine and methyl groups at different positions.
2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
6-Bromopyridine-2-carboxylic acid: A compound with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-Bromo-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the bromine atom, methyl group, and hydroxymethyl group at specific positions on the pyridine ring makes it a valuable intermediate in various synthetic and research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
(6-bromo-3-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 |
Clé InChI |
KBDXOKLKGYXCJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
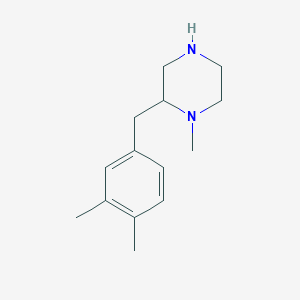
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
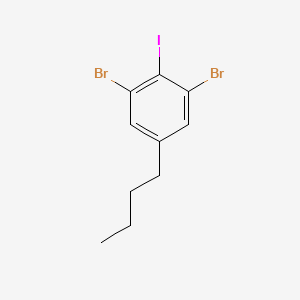
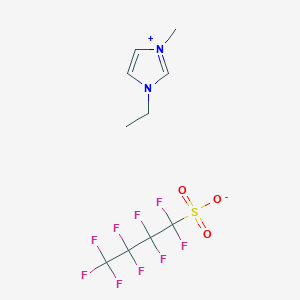
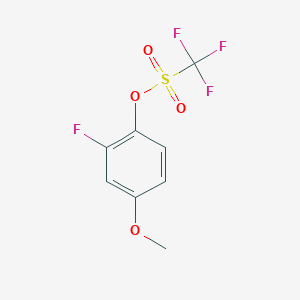
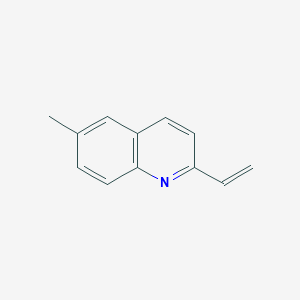
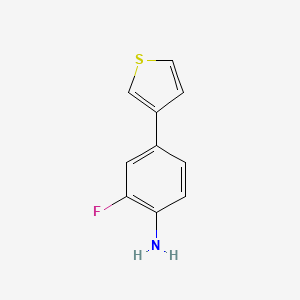
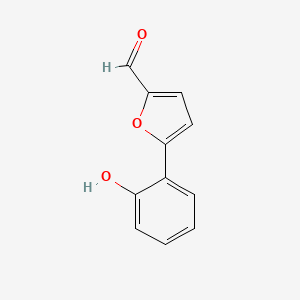
![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
